Xylene formaldehyde
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
126341-24-0 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
formaldehyde;1,2-xylene |
InChI |
InChI=1S/C8H10.CH2O/c1-7-5-3-4-6-8(7)2;1-2/h3-6H,1-2H3;1H2 |
InChI Key |
ZCJGPLOQDMFGAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C.C=O |
Related CAS |
26617-45-8 |
Origin of Product |
United States |
Synthesis Methodologies of Xylene Formaldehyde Polymers
Advanced Synthesis Techniques for Xylene Formaldehyde (B43269) Polymers
Closed-System Polymerization for Controlled Molecular Weight and Composition
Closed-system polymerization is a critical methodology for synthesizing xylene formaldehyde resins with precise control over molecular weight and composition. This approach minimizes external influences, particularly the presence of molecular oxygen, which can lead to undesirable oxidation and side reactions google.com.
A notable method involves the reaction of primarily meta-xylene and formaldehyde (or formaldehyde-yielding compounds like paraformaldehyde, formalin, or trioxane) in a closed reactor. Strong acid catalysts, such as perchloric acid or sulfuric acid, are typically employed, ranging from 0.5% to 5% by weight relative to the reactants google.com. The reaction is conducted at elevated temperatures, generally between 60°C and 200°C, with preferred use of substantially equimolar amounts of xylene and formaldehyde google.com.
This controlled environment enables the production of high molecular weight xylene-formaldehyde resins, often exceeding 20,000, which are thermoplastic, light-colored (Gardner color less than about 5), and possess very low oxygen content (less than 2% by weight) google.com. This represents a significant advancement over prior art resins, which typically had lower molecular weights (200-1000) and higher oxygen content (8-18%) google.com. The exclusion of air during the reaction is crucial for achieving these enhanced properties google.com.
The principle of molecular weight control in polymerization often involves stoichiometric control, as simply quenching a reaction can lead to unstable polymers with reactive end groups snu.ac.kr. In bulk polymerization, a homogeneous process, the increasing viscosity of the reaction medium can hinder mixing and result in a broad molecular weight distribution mgcub.ac.in. However, techniques like pearl or bead polymerization, which involve isolated monomer droplets in a suspension (a form of closed system), can offer improved control over kinetic chain length and yield products with a narrow molecular weight distribution due to efficient heat transfer mgcub.ac.in.
Table 1: Typical Reaction Conditions for Closed-System this compound Polymerization
| Parameter | Range/Type | Reference |
| Reactants | m-xylene (B151644), Formaldehyde (or paraformaldehyde, formalin, trioxane) | google.com |
| Catalyst | Strong acids (Perchloric acid, Sulfuric acid) | google.com |
| Catalyst Concentration | 0.5% - 5% by weight (relative to reactants) | google.com |
| Temperature | 60°C - 200°C | google.com |
| Molar Ratio (Xylene:Formaldehyde) | Substantially equimolar amounts preferred | google.com |
| System | Closed system, air excluded | google.com |
Phase Transfer Catalysis in this compound Synthesis
Phase Transfer Catalysis (PTC) is a highly efficient and environmentally conscious methodology employed in organic synthesis, particularly for reactions involving immiscible phases iosrjournals.orgptfarm.plcore.ac.uk. In PTC, a catalyst facilitates the transfer of a reactant, often an anion, from one phase (e.g., aqueous or solid) into another (e.g., organic), where the reaction with another reactant occurs iosrjournals.orgptfarm.plcore.ac.uk. This technique is widely applicable to various reactions, including condensations and polymerizations core.ac.uk.
For this compound synthesis, PTC has been explored to enhance reaction efficiency. For instance, in the chloromethylation of meta-xylene with formaldehyde, quaternary ammonium (B1175870) salts have proven to be effective phase transfer catalysts iosrjournals.org. These catalysts, such as C6H3(CH3)2[CH2N+(CH3)3]Cl-, are capable of dissolving in both aqueous and organic liquids, enabling them to transport the anionic reactant into the organic phase where the reaction takes place iosrjournals.org.
Research findings indicate optimal conditions for such reactions. For the chloromethylation of meta-xylene, an optimal molar ratio of formaldehyde to meta-xylene was found to be 2. The reaction proceeded efficiently at 80°C for 90 minutes, with a catalyst concentration of 0.07 mol iosrjournals.org. This method offers advantages such as high yields, simplified installations, reduced reagent costs, and lower energy consumption compared to conventional techniques iosrjournals.org. Furthermore, formaldehyde can be generated in situ within PTC systems from compounds like acylals, enhancing the versatility of this approach ptfarm.pl.
Table 2: Optimal Parameters for Chloromethylation of m-Xylene via PTC
| Parameter | Optimal Value/Type | Reference |
| Xylene Isomer | m-Xylene | iosrjournals.org |
| Catalyst Type | Quaternary Ammonium Salt (e.g., C6H3(CH3)2[CH2N+(CH3)3]Cl-) | iosrjournals.org |
| Catalyst Concentration | 0.07 mol | iosrjournals.org |
| Molar Ratio (Formaldehyde:m-Xylene) | 2:1 | iosrjournals.org |
| Reaction Temperature | 80°C | iosrjournals.org |
| Reaction Time | 90 minutes | iosrjournals.org |
Solvent Effects and Reaction Media in this compound Polymerization
For instance, acetic acid and acetic anhydride (B1165640) have been utilized as solvents in the condensation of ortho-, para-, and meta-xylene with formaldehyde, catalyzed by para-toluene sulfonic acid ias.ac.in. The specific xylene isomer employed dictates the characteristics of the resulting resin. Para-xylene-formaldehyde resin can yield two distinct product types: a soluble fraction with a melting point of 105°C and an insoluble fraction with a melting point of 210°C. In contrast, ortho-xylene and meta-xylene condensation reactions typically produce soluble products with melting points of 113°C and 100°C, respectively ias.ac.in. These structural variations directly impact the resin's physical properties and suitability for specific applications .
The average molecular weights of the resins also vary depending on the xylene isomer: approximately 850 for p-xylene-formaldehyde, 1033 for o-xylene-formaldehyde, and 742 for m-xylene-formaldehyde resins ias.ac.in. This suggests that higher molecular weights generally correlate with higher melting points ias.ac.in.
Water can serve as a reaction medium, and controlling its volatilization during the process is crucial for product quality google.comgoogle.com. The use of specific catalysts in aqueous media can also tailor resin properties. For example, synthesizing meta-xylene formaldehyde resin using methylsulfonic acid as a catalyst in water can yield a product with high solid content (greater than or equal to 90%) and low viscosity (less than or equal to 60 cps), along with an oxygen level between 9% and 11% google.com.
In broader contexts, such as the formulation of phenol-formaldehyde resins for de-emulsification, xylene itself can function as a solvent diluent, enhancing the de-emulsification efficiency of crude oil emulsions elsevier.es. Moreover, studies on other formaldehyde resins, like resorcinol (B1680541) formaldehyde, indicate that the dielectric constant of the solvent environment can significantly influence the resin's structure and intramolecular hydrogen bonding, highlighting the importance of solvent polarity in controlling polymer architecture researchgate.net.
Table 3: Properties of this compound Resins Based on Xylene Isomer
| Xylene Isomer | Product Type | Melting Point (°C) | Average Molecular Weight | Reference |
| Para-xylene | Soluble | 105 | 850 | ias.ac.in |
| Para-xylene | Insoluble | 210 | - | ias.ac.in |
| Ortho-xylene | Soluble | 113 | 1033 | ias.ac.in |
| Meta-xylene | Soluble | 100 | 742 | ias.ac.in |
Polymerization Mechanisms and Reaction Kinetics of Xylene Formaldehyde Systems
Fundamental Reaction Pathways in Xylene Formaldehyde (B43269) Condensation
The condensation of xylene and formaldehyde proceeds through a series of steps, primarily involving electrophilic aromatic substitution and subsequent condensation reactions.
The initial step in the xylene-formaldehyde condensation involves the electrophilic attack of a carbonyl compound, typically formaldehyde, on the aromatic ring of xylene unina.it. This reaction is generally acid-catalyzed. While the exact mechanism can vary, it is analogous to the initial steps in phenol-formaldehyde resin formation, where hydroxymethyl groups are formed on the aromatic ring unina.itwikipedia.org. In the case of xylene, the methyl substituents on the benzene (B151609) ring influence the reactivity and direct the attack of formaldehyde to specific positions google.com. For instance, meta-xylene exhibits superior reactivity, yielding higher condensation product percentages due to the reinforcing influence of its methyl groups directing to the number four position google.com. This initial adduct formation leads to the creation of aryl alcohols google.com.
Following the initial adduct formation, the polymerization proceeds via step-growth polycondensation. This involves the reaction of the newly formed hydroxymethyl groups (or similar intermediates) with other xylene molecules or with other hydroxymethyl groups, leading to the formation of methylene (B1212753) bridges (-CH₂-) that link the aromatic rings wikipedia.orggoogle.com. The formation of these methylene bridges is a hallmark of xylene formaldehyde resins, contributing to their complex molecular structure . The process involves the elimination of water molecules during the condensation google.com. Nuclear magnetic resonance (NMR) and infrared (IR) spectra confirm the presence of these methylene bridges between aromatic rings in the final resin ias.ac.in. The formation of methylene bridges increases rapidly during the initial hours of the reaction before leveling off google.com.
This compound resins typically form a three-dimensional polymer network through multiple crosslinking reactions during the curing process . This cross-linked structure is responsible for the resin's characteristic thermal stability and chemical resistance . Unlike phenol (B47542) formaldehyde resins, which utilize ortho and para positions on the phenol ring for crosslinking, this compound resins utilize the methyl substituents on the benzene ring as reactive sites, leading to a distinct crosslinking pattern . The extent of crosslinking can vary, leading to different product types. For example, para-xylene-formaldehyde resin can produce both soluble and insoluble fractions with different melting points, indicating varying degrees of crosslinking . The inherent activity of this compound resin itself is not always high enough for crosslinking into a thermosetting resin without modification, often requiring the incorporation of other compounds like phenol to facilitate a reticulated structure upon curing google.com.
Kinetic Studies of this compound Polymerization
Kinetic studies provide crucial insights into the reaction rates, mechanisms, and the influence of various parameters on the polymerization of this compound systems.
Kinetic parameters for the formation of this compound resins have been systematically studied. For the non-isothermal addition-condensation of the meta-xylene-formaldehyde system, the reaction has been reported to follow second-order kinetics, with an activation energy of 23.3 kcal/mol and a frequency factor of 6.6 × 10¹³ 1/mole-min ias.ac.in.
Thermal degradation studies of para-xylene-formaldehyde (p-XF) soluble resin reveal a two-step degradation process. The first step, occurring between 165-395 °C, has an activation energy ranging from approximately 18 to 20 kcal/mol, while the second step, from 395-620 °C, shows activation energies between approximately 23 and 30 kcal/mol ias.ac.inias.ac.in. The reaction order for these degradation steps in p-XF soluble resin approaches nearly first-order kinetics ias.ac.in. For p-XF insoluble resin, decomposition occurs in a single step between 300-650 °C, with an activation energy of 14.7 kcal/mol and a reaction order of 0.86 ias.ac.in. Meta-xylene-formaldehyde (m-XF) resin decomposition starts around 300 °C and ends at 650 °C, with an activation energy of 14.5 kcal/mol and a reaction order of 0.96 ias.ac.in.
The kinetic parameters for different xylene-formaldehyde resins, as determined by Differential Thermal Analysis (DTA) studies, are summarized in the table below ias.ac.in:
Table 1: Kinetic Parameters of this compound Resins (DTA Studies) ias.ac.in
| Resin Type | Activation Energy (kcal/mol) | Reaction Order |
| p-XF (soluble) | 71.9 | 2.24 |
| p-XF (insoluble) | 55.6 | 0.84 |
| o-XF | 28.8 | 0.94 |
| m-XF | 65.6 | 1.43 |
The condensation reaction of xylene and formaldehyde is typically carried out in the presence of an acid catalyst google.comgoogle.com. Strong acid catalysts, such as sulfuric acid, are commonly employed google.comgoogle.comgoogle.com. The concentration of the acid catalyst significantly influences the reaction. For instance, sulfuric acid concentrations between 25-50% H₂SO₄, preferably 30-40% H₂SO₄, are used, as higher concentrations can lead to product darkening, while lower concentrations unduly prolong the reaction google.com. Other acidic catalysts like para-toluene sulfonic acid, formic acid, and trifluoroacetic acid can also be used ias.ac.ingoogle.com.
Catalysts play a crucial role in enhancing reaction rates and selectivity. In chloromethylation reactions of m-xylene (B151644) with formaldehyde, phase transfer catalysts, particularly quaternary ammonium (B1175870) salts, have been shown to increase reaction rates and yields of mono- and di-chloromethyl m-xylenes under mild conditions iosrjournals.org. For example, C₆H₃(CH₃)₂[CH₂N⁺(CH₃)₃]Cl⁻ was identified as an effective catalyst for this reaction iosrjournals.org. The use of appropriate catalyst systems and optimal reaction conditions enables controlled polymerization and consistent product quality .
Non-Isothermal Kinetic Analysis of this compound Systems
Non-isothermal kinetic analysis is a valuable approach for studying the reaction kinetics and thermal degradation behavior of this compound systems, commonly employing techniques such as differential thermal analysis (DTA), thermogravimetry (TG), and differential scanning calorimetry (DSC) ias.ac.in.
Meta-Xylene-Formaldehyde System: Kinetic studies on the non-isothermal addition-condensation of the meta-xylene-formaldehyde system, conducted by Lee in 1970, revealed that the reaction follows second-order kinetics. The determined activation energy for this system was 23.3 kcal/mol, with a frequency factor of 6.6 × 10^13 1/mole-min ias.ac.in.
In contrast, insoluble p-XF resin decomposes in a single step, occurring within the temperature range of 300°C to 650°C. This decomposition is associated with an activation energy of 14.7 kcal/mol and a reaction order of 0.86 ias.ac.in.
Ortho- and Meta-Xylene-Formaldehyde Resins (DTA Studies): DTA studies using the Reich (1969) method have provided kinetic parameters for different xylene-formaldehyde resin isomers, as summarized in the table below ias.ac.in:
Table 1: Kinetic Parameters of Xylene-Formaldehyde Resins (DTA Studies)
| Resin Type | Activation Energy (kcal/mol) | Reaction Order | Temperature Range (°C) |
| p-XF (soluble) | 71.9 | 2.24 | Not specified |
| p-XF (insoluble) | 55.6 | 0.84 | Not specified |
| o-XF | 28.8 | 0.94 | Not specified |
| m-XF | 65.6 | 1.43 | Not specified |
Furthermore, the decomposition of meta-xylene-formaldehyde (m-XF) resin commences at 300°C and completes at 650°C, with an activation energy of 14.5 kcal/mol and a reaction order of 0.96 ias.ac.in.
Table 2: Degradation Kinetic Parameters of Xylene-Formaldehyde Resins (TG Thermograms)
| Resin Type | Temperature Range (°C) | Weight Loss (%) | Activation Energy (kcal/mol) | Reaction Order |
| p-XF (soluble) - Step 1 | 165-395 | 45 | 18.4 | 1.14 |
| p-XF (soluble) - Step 2 | 395-620 | 55 | 26.7 | 1.14 |
| p-XF (insoluble) | 300-650 | Not specified | 14.7 | 0.86 |
| m-XF | 300-650 | Not specified | 14.5 | 0.96 |
Theoretical and Computational Approaches to this compound Polymerization Mechanisms
Theoretical and computational methods play a significant role in elucidating polymerization mechanisms and predicting material behavior, even if direct studies on this compound are limited. Quantum chemical methods, such as AM1, PM6 semiempirical methods, and density functional theory (DFT) using functionals like B3LYP, have been employed to analyze the polymerization mechanisms of related aromatic polymers, such as p-xylylene nih.gov. These computational approaches are capable of studying various stages of polymerization, including pyrolysis reactions, initiation steps, and propagation reactions nih.gov.
For xylene isomers, which are key monomers in this compound resins, time-dependent density functional theory (PBEPBE/6-31+G(d,p)) has been utilized to investigate their photophysical properties and electronic transitions researchgate.net. This demonstrates the applicability of DFT for understanding the electronic structure and reactivity of xylene derivatives, providing insights into their behavior during polymerization researchgate.net.
Furthermore, kinetic modeling, often coupled with experimental data, allows for the screening of monomer reactivity and the optimization of reaction conditions for resin synthesis rsc.org. Model-free kinetic analysis methods, including those developed by Friedman, Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose, and Vyazovkin, are commonly applied to study the curing kinetics of various formaldehyde-based resins, such as melamine-formaldehyde and phenol-formaldehyde resins researchgate.netcnrs.fr. These methods enable the calculation of curing isotherms and activation energies without necessitating assumptions about the underlying reaction mechanism, and could be adapted to provide similar insights for this compound systems researchgate.netcnrs.fr.
Structural Elucidation and Advanced Characterization of Xylene Formaldehyde Polymers
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are indispensable for confirming the chemical structure and identifying the functional groups present in xylene formaldehyde (B43269) polymers. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopies are particularly effective in elucidating the intricate details of their molecular architecture.
Infrared Spectroscopy (IR) Applications in Xylene Formaldehyde Analysis
Infrared (IR) spectroscopy is widely employed to identify the characteristic functional groups and bonding patterns within this compound resins. The IR spectra provide clear evidence of the formation of methylene (B1212753) bridges, which are the primary linkages between the xylene units. Key absorption bands observed in the IR spectra of XF resins confirm their polymeric structure. ias.ac.in
Typical IR spectral features for this compound polymers include:
Aromatic C-H stretching : Bands in the region of 2800-3000 cm⁻¹, with specific peaks around 3000 cm⁻¹ and 2971 cm⁻¹, indicate the presence of aromatic rings. ias.ac.in
Methylene bridge stretching : Asymmetric stretching of the methylene (-CH₂) bridge between aromatic rings typically appears between 2905 cm⁻¹ and 2950 cm⁻¹. The symmetrical stretching band is observed between 2858 cm⁻¹ and 2870 cm⁻¹. ias.ac.in
CH₂ bending : Distinct absorption bands between 1444 cm⁻¹ and 1458 cm⁻¹ represent the bending modes of methylene groups in the bridge, providing clear evidence for the existence of -CH₂ groups in the resins. Further evidence for CH₂ bending is found in the region between 1192 cm⁻¹ and 1362 cm⁻¹. ias.ac.in
Aromatic methyl group vibrations : The symmetric scissoring of methyl groups on the carbon atom is indicated by a band between 1374 cm⁻¹ and 1386 cm⁻¹. ias.ac.in Methyl rocking vibrations can be observed around 1042 cm⁻¹. ias.ac.in
The presence and intensity of these bands confirm the successful condensation reaction between xylene and formaldehyde, forming the methylene-bridged polymeric network.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, offers detailed insights into the molecular connectivity and environment of atoms within this compound polymers. NMR data unequivocally confirm the presence of methylene bridges connecting the aromatic rings in the polymer structure. ias.ac.in
For instance, in the NMR spectra of this compound resins, specific chemical shifts are observed:
Methylene protons : The protons of the methylene bridge (-CH₂-) typically resonate in a distinct region, confirming their role as linkages between aromatic units. For chlorinated p-xylene-formaldehyde resins, a chemical shift at 4.8 ppm has been observed for methylene groups attached to both chlorine and an aromatic ring, confirming the chlorination of methyl groups. ias.ac.in
Aromatic protons : The chemical shifts of aromatic protons provide information about the substitution pattern on the xylene rings.
Methyl protons : Protons of the methyl groups on the xylene rings also show characteristic signals.
¹³C NMR spectroscopy has been successfully applied to characterize the complex chemical structure of m-xylene-formaldehyde resins, allowing for the assignment of each combined unit within the polymer. jst.go.jp This technique is particularly useful for distinguishing between different types of carbon atoms (e.g., aromatic carbons, methylene carbons) and their connectivity, providing a comprehensive structural elucidation.
Thermal Analysis for Polymerization Behavior and Stability Profiling
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are crucial for investigating the polymerization behavior, thermal stability, and degradation characteristics of this compound resins. These methods provide quantitative data on weight loss, heat flow, and phase transitions as a function of temperature.
Thermogravimetric Analysis (TGA) in this compound Research
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing insights into its thermal decomposition and stability. For this compound resins, TGA is used to determine degradation temperatures, the number of degradation steps, and the associated weight losses. ias.ac.in
Research findings indicate that p-xylene-formaldehyde (p-XF) soluble resin exhibits a two-step degradation process. ias.ac.in
Table 1: Thermal Degradation Characteristics of p-Xylene-Formaldehyde Soluble Resin
| Degradation Step | Temperature Range (°C) | Weight Loss (%) | Activation Energy (kcal/mol) | Reaction Order |
| First | 165 to 395 | 45 | 18.4 | 1.14 |
| Second | 395 to 620 | 55 | 26.7 | - |
Data derived from Chatterjee (1965) studies on XF resin thermograms. ias.ac.in
In contrast, p-XF insoluble resin decomposes in a single step within the temperature range of 300 to 650 °C, with an activation energy of 14.7 kcal/mol and a reaction order of 0.86. ias.ac.in
The thermal stability of XF resins can also be influenced by chemical modifications. For instance, nitration of p-XF resin has been shown to increase its thermal stability, while chlorination tends to decrease it. The order of stability observed from TGA studies is: Nitrated p-XF > p-XF > Chlorinated p-XF. ias.ac.in
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) of this compound Resins
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques that measure the heat flow into or out of a sample as a function of temperature or time. They are invaluable for studying phase transitions, curing behavior, and kinetic parameters of polymerization and degradation. ias.ac.ineag.com
DTA and DSC analyses of this compound resins have been carried out to determine their thermal stability and to derive kinetic parameters. ias.ac.in These studies provide information on melting points and other thermal events:
Table 2: Melting Points of this compound Resins Based on Isomer Type
| Xylene Isomer Used | Product Type | Melting Point (°C) |
| p-Xylene | Soluble | 105 |
| p-Xylene | Insoluble | 210 |
| o-Xylene (B151617) | Soluble | 113 |
| m-Xylene (B151644) | Soluble | 100 |
Data derived from studies on XF resins. ias.ac.in
These distinct melting points highlight how the choice of xylene isomer significantly impacts the physical properties of the resulting resin. DSC can also be used to identify the glass transition temperature (Tg) and monitor the degree of cure in thermosetting polymers. eag.comusda.gov
Molecular Weight Determination Methods
Determining the molecular weight of this compound polymers is essential for understanding their polymerization extent and predicting their physical and mechanical properties. Various methods can be employed, with vapour pressure osmometry (VPO) being a common technique for these resins.
Vapour pressure osmometry (VPO) has been successfully used to determine the number average molecular weight (Mn) of this compound resin samples. ias.ac.inias.ac.ingoogle.com This method is particularly suitable for polymers with molecular weights up to approximately 30,000. gpambala.ac.in
Research findings on the average molecular weights of different xylene-formaldehyde resins demonstrate variations based on the specific xylene isomer used in the synthesis:
Table 3: Average Molecular Weights of this compound Resins
| Xylene Isomer Used | Average Molecular Weight (Mn) |
| p-Xylene | 850 |
| o-Xylene | 1033 |
| m-Xylene | 742 |
Data derived from studies on XF resins. ias.ac.in
These results indicate that as the molecular weight of the resin increases, its melting point also tends to increase. ias.ac.in For instance, high molecular weight m-xylene-formaldehyde resins with molecular weights exceeding 20,000 have been synthesized using specific closed-system processes. google.com
Other general methods for molecular weight determination in polymers include cryoscopy, ebulliometry, viscometry (yielding viscosity average molecular weight, Mv), light scattering (yielding weight average molecular weight, Mw), and end-group analysis (for number average molecular weight, Mn, especially for polymers with reactive functional groups at their ends). gpambala.ac.in
Vapour Pressure Osmometry for this compound Resin Characterization
Vapour Pressure Osmometry (VPO) is a technique widely employed for determining the number average molecular weight (Mn) of polymers, particularly in the lower molecular weight range. For xylene-formaldehyde resins, VPO has been utilized to characterize the average molecular weight of samples derived from different xylene isomers. Resins are typically dissolved in suitable solvents, such as benzene (B151609), for these measurements. nih.gov
Research has shown variations in the average molecular weight depending on the xylene isomer used in the condensation reaction. For instance, studies on o-, p-, and m-xylene formaldehyde resins have reported distinct average molecular weights, as summarized in Table 1. nih.gov
Table 1: Average Molecular Weights of Xylene-Formaldehyde Resins by VPO
| Xylene Isomer | Average Molecular Weight ( g/mol ) |
| p-Xylene | 850 |
| o-Xylene | 1033 |
| m-Xylene | 742 |
This data indicates that o-xylene formaldehyde resin tends to exhibit a higher average molecular weight compared to its p- and m- counterparts under similar synthesis conditions. nih.gov
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight distribution (MWD) of polymers. GPC separates macromolecules based on their hydrodynamic volume as they pass through a porous stationary phase. This technique provides comprehensive information about various molecular weight averages, including the number average molecular weight (Mn), weight average molecular weight (Mw), size average molecular weight (Mz), and viscosity molecular weight (Mv), as well as the dispersity (Đ), which indicates the breadth of the MWD.
For this compound polymers, GPC is essential to understand how synthesis conditions influence the polymer chain lengths and their distribution, which directly impacts key physical properties such as strength, brittleness, and melt flow characteristics. By analyzing the elution profile, researchers can gain insights into the polymerization process, identify oligomeric species, and assess the homogeneity of the resin. The selection of appropriate columns with specific pore sizes and compatible organic solvents is critical for achieving effective separation and accurate molecular weight determination for this compound polymers.
Morphological and Textural Characterization of this compound Systems
The macroscopic and microscopic structure of this compound polymers significantly influences their performance. Various advanced microscopy and diffraction techniques are employed to probe their morphology, crystallinity, and porous architecture.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
TEM, on the other hand, offers significantly higher resolution, enabling the investigation of internal structures, phase separation, and porosity at the nanometer scale. For polymer systems, TEM can reveal details about the polymer network, the distribution of different phases, and the presence of mesoporous structures within the material. For example, in related formaldehyde-based polymers like melamine-formaldehyde monoliths, TEM has been used to observe changes in mesoporosity within the skeletons. While specific SEM and TEM data for this compound polymers are not detailed in the provided references, these techniques are routinely applied to characterize the morphological features of such resin systems, providing critical insights into their structural organization.
X-ray Diffraction (XRD) and Raman Spectroscopy for Structural Insights
X-ray Diffraction (XRD) and Raman Spectroscopy are complementary techniques used to gain profound insights into the structural organization of this compound polymers, from their crystalline order to their molecular vibrations.
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical composition and molecular structure of materials. It is sensitive to vibrational modes of molecular bonds, allowing for the identification of different chemical functionalities and structural motifs, including polymorphs. In the context of this compound polymers, Raman spectroscopy can be used to identify the characteristic vibrational bands of the xylene and formaldehyde units, the methylene bridges formed during condensation, and any unreacted functional groups. It can also monitor chemical changes occurring during polymerization or under external stimuli, such as pressure, by observing shifts in peak positions or changes in band intensities. The combination of XRD and Raman spectroscopy offers a holistic view, with Raman providing insights into the intramolecular level and chemical bonds, while XRD elucidates the intermolecular packing and crystalline order.
Porosity and Surface Area Analysis (e.g., Nitrogen Adsorption)
Porosity and surface area are critical textural properties for many polymeric materials, influencing their applications in adsorption, catalysis, and separation. Techniques like nitrogen adsorption are commonly employed to quantify these characteristics for this compound systems.
Nitrogen adsorption-desorption isotherms are used to determine the specific surface area, total pore volume, and pore size distribution of porous materials. The Brunauer-Emmett-Teller (BET) method is widely applied to calculate the apparent specific surface area from the adsorption isotherm. This analysis can differentiate between micropores (pores less than 2 nm), mesopores (2-50 nm), and macropores (greater than 50 nm).
For this compound polymers, nitrogen adsorption can reveal the extent of their porous structure, providing data on the specific micropore and external surface areas, as well as the mesoporous and total pore volumes. For example, in studies on related porous organic polymers, nitrogen adsorption has been used to measure surface areas, with results indicating significant values. The pore diameter can also be calculated from these isotherms. Understanding these textural properties is vital for applications where high surface area or controlled porosity is desired, such as in filtration, adsorption, or as catalyst supports.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to verify the precise chemical composition of this compound polymers. This method quantitatively determines the percentage of key elements present in the material, typically carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).
The most common approach for elemental analysis of organic materials like this compound polymers is quantitative combustion analysis. In this method, a sample is combusted at high temperatures, converting the elements into gaseous compounds (e.g., CO₂, H₂O, N₂, SO₂). These gases are then separated and measured using detectors, such as thermal conductivity or infrared detectors, to determine the elemental percentages.
For this compound resins, elemental analysis provides critical data for compositional verification, ensuring that the synthesized polymer has the expected elemental ratios based on the starting monomers (xylene and formaldehyde) and the reaction stoichiometry. It can also reveal the presence of impurities or residual unreacted monomers if their elemental composition differs significantly. While elemental analysis provides the total content of each element, it does not elucidate the chemical structure; thus, it is often combined with spectroscopic techniques (e.g., NMR, IR) for comprehensive structural identification. The ability to accurately determine elemental composition, even for trace concentrations, is crucial for quality control and research in polymer synthesis.
Derivatives and Modified Xylene Formaldehyde Polymer Systems
Chemical Modification Strategies of Xylene Formaldehyde (B43269) Resins
Chemical modification of xylene formaldehyde resins involves altering their molecular structure through various reactions to impart new or improved characteristics. Beyond general oxidation and reduction reactions, specific derivatization approaches include halogenation and nitration. Current time information in Bangalore, IN.
Halogenation is a chemical modification strategy applied to this compound resins to alter their properties. For instance, chlorinated p-xylene-formaldehyde (p-XF) resin has been synthesized. The preparation involves taking a soluble fraction of p-XF resin and reacting it with phosphorus pentachloride at elevated temperatures (e.g., 195 °C for 2 hours). ias.ac.in The resulting chlorinated p-XF resin is typically a yellow amorphous substance, soluble in solvents like toluene, benzene (B151609), and chlorobenzene. ias.ac.in Research indicates that chlorination of p-XF resin generally leads to a decrease in its thermal stability compared to the unmodified parent resin. ias.ac.in The melting point of chlorinated p-XF resin was observed to be 128 °C, with an average molecular weight (Mn) of 1061, in contrast to the parent p-XF resin's melting point of 105 °C and Mn of 850. ias.ac.in
Table 1: Properties of p-Xylene Formaldehyde Resin and its Chlorinated Derivative
| Property | Parent p-XF Resin ias.ac.in | Chlorinated p-XF Resin ias.ac.in |
| Melting Point (°C) | 105 | 128 |
| Average Molecular Weight | 850 | 1061 |
| Thermal Stability | Higher | Lower |
| Solubility | Soluble | Soluble (toluene, benzene, chlorobenzene) |
| Appearance | Not specified | Yellow amorphous |
Nitration is another significant chemical modification strategy for this compound resins. Nitrated p-xylene-formaldehyde (p-XF) resin has been prepared by adding a nitrating mixture (e.g., 5g H₂SO₄ and 5g HNO₃) dropwise to a soluble fraction of p-XF resin with vigorous stirring at low temperatures (0-5 °C), followed by heating (e.g., at 85 °C for 2 hours). ias.ac.in The nitrated p-XF resin is an insoluble, yellow amorphous product with a melting point of 183 °C. ias.ac.in In contrast to halogenation, nitration of p-XF resin has been shown to result in an increase in its thermal stability. ias.ac.in
Table 2: Properties of p-Xylene Formaldehyde Resin and its Nitrated Derivative
| Property | Parent p-XF Resin ias.ac.in | Nitrated p-XF Resin ias.ac.in |
| Melting Point (°C) | 105 | 183 |
| Average Molecular Weight | 850 | Not specified |
| Thermal Stability | Lower | Higher |
| Solubility | Soluble | Insoluble |
| Appearance | Not specified | Yellow amorphous |
Interpenetrating Polymer Networks and Blends Involving this compound
This compound resins are frequently incorporated into interpenetrating polymer networks (IPNs) and blends to combine their beneficial properties with those of other polymers. This approach can lead to materials with enhanced mechanical, thermal, and chemical resistance characteristics. Current time information in Bangalore, IN.
Xylene-formaldehyde-phenol resins represent a significant class of modified XFRs, often developed to overcome certain limitations of the individual resins. The modification of this compound resin with phenol (B47542) can be achieved through two primary schemes: google.com
Pre-synthesis of phenolic resin : A phenolic resin is first synthesized from a hydroxyl compound (like phenol) and formaldehyde under acidic catalysis. This pre-synthesized phenolic resin is then added to the this compound resin to obtain the modified product. google.com
Direct reaction : The hydroxyl compound (phenol), formaldehyde, and this compound resin are reacted together directly under acidic catalysis. google.com
These modification methods leverage the hot-pressing and solidification capabilities of phenolic resins to address the inherent difficulty of this compound resin in crosslinking into a thermosetting material. google.com Simultaneously, the good toughness of this compound resin helps mitigate the brittleness often associated with phenolic resins. google.com The resulting modified resins exhibit improved stability and corrosion resistance, as the product's polarity is reduced, and its resistance to polar reagents is enhanced. google.com This makes them suitable for applications such as layered press molds, coatings, and adhesives. google.com
This compound unsaturated polyester (B1180765) resins are a specific type of composite material where this compound resin is integrated into unsaturated polyester systems. These resins are synthesized using glycol, this compound resin, and maleic anhydride (B1165640) (MA) as primary raw materials, with styrene (B11656) often serving as a diluent. scientific.net The synthesis process involves condensation polymerization. scientific.netgoogle.com The properties of the resulting resin and its application performance can be influenced by factors such as the dosage of hydroquinone (B1673460) (HQ) and the mole ratio of propylene (B89431) glycol (PG) to diethylene glycol (DEG). scientific.net For instance, a hydroquinone amount of approximately 0.03% of the total mass facilitates a smooth synthetic process and leads to better curing performance of the resin. scientific.net The mole ratio of PG and DEG (e.g., 1:2 mol/mol) is critical for achieving high yields. scientific.net These resins find utility in various applications, including putties, where they can improve plasticity, hydrophobicity, erosion resistance, and electrical properties. scientific.netgoogle.com this compound resin can also serve as an intermediate in the production of unsaturated polyesters. liyanghuabang.com
Rosin-modified this compound polymers are a class of synthetic polymers derived from the reaction of rosin (B192284) with formaldehyde and xylene. ias.ac.in Rosin, a natural substance primarily composed of rosin acids, is obtained from pine tree resin. ias.ac.inwikipedia.orgatamanchemicals.com The synthesis process involves the condensation reaction of rosin acids with formaldehyde, typically in the presence of xylene. ias.ac.in In this process, xylene acts as a solvent and potentially as a reactant, influencing the final polymer's properties. ias.ac.in The exact composition of the polymer can be varied by adjusting reaction conditions such as temperature, pressure, and the molar ratios of the reactants. ias.ac.in These modified polymers exhibit enhanced physical and chemical properties, including improved durability, water resistance, and adhesive characteristics. ias.ac.in Consequently, they are utilized in various industrial applications such as adhesives, coatings, varnishes, printing inks, and paper sizing. ias.ac.in
Composite Materials Utilizing this compound Resins
Role of this compound Resins in Composites
XFRs are extensively utilized in composite fabrication as a matrix material, providing structural integrity and facilitating load transfer between reinforcing elements. The strong adhesive properties of XFRs enable effective bonding with various substrates, which is crucial for composite performance. cymitquimica.comontosight.aiontosight.ai The crosslinking reactions during the curing process of XFRs create a highly stable molecular framework that is resistant to thermal and chemical degradation, thereby imparting these critical properties to the composite materials.
Types of this compound Resin-Based Composites
This compound resins are incorporated into a diverse range of composite materials, tailored for specific applications:
Wood-Based Composites : XFRs are widely employed as adhesives and binders in the production of wood-based panels, such as plywood and medium-density fiberboard (MDF). Their strong adhesion properties contribute significantly to the strength and durability of these products. ontosight.aiontosight.aiontosight.ai
Fiber-Reinforced Plastics (FRP) : XFRs are utilized in the manufacture of fiber-reinforced plastics, including those reinforced with fiberglass and carbon fibers. ontosight.aipatsnap.comgoogle.com They act as a matrix binding these fibers, contributing to the composite's mechanical strength and resistance. Research indicates that this compound unsaturated polyester resin (XFUPR), synthesized using XFR, glycol, and maleic anhydride, exhibits excellent mechanical properties and chemical resistance when applied in FRP. researchgate.net
Modified Resin Composites : XFRs can be modified with other resins, such as phenolic resins, epoxy resins, acrylic acid, and maleic acid, to further enhance their properties for composite applications. patsnap.comgoogle.com For instance, incorporating XFR into epoxy resins can improve their curing process and extend pot life. Modification with phenol can lead to resins with improved stability against acids, alkalis, and salts, and increased mechanical strength. google.com
Performance and Research Findings
The performance of composite materials incorporating this compound resins is characterized by enhanced mechanical and thermal properties, alongside improved chemical resistance.
Mechanical Properties : The three-dimensional network structure formed by XFRs contributes to the enhanced mechanical strength and rigidity of composites. cymitquimica.com Studies on XFUPR used in FRP have demonstrated excellent mechanical properties. researchgate.net When XFR is modified with phenol, the resulting product can be used for making layer press molds and molded goods, exhibiting high strength. google.com
Thermal Properties : this compound resins exhibit notable thermal stability, making them suitable for high-temperature applications where material stability is critical. Differential thermal analysis and thermogravimetric studies on para-xylene-formaldehyde soluble resin reveal a two-step degradation process. The first degradation step occurs in the temperature range of 165-395 °C with a weight loss of 45%, and the second step occurs between 395-620 °C with a 55% weight loss. The activation energies for these degradation steps are reported as 18.4 kcal/mol and 26.7 kcal/mol, respectively. ias.ac.in Different xylene isomers used in the synthesis of XFR also influence their thermal decomposition behavior. For example, the decomposition of meta-xylene-formaldehyde resin starts at 300 °C and ends at 650 °C, with an activation energy of 14.5 kcal/mol. ias.ac.in
Table 1: Thermal Degradation Characteristics of this compound Resins
| Xylene Isomer / Resin Type | Degradation Steps | Temperature Range (°C) | Weight Loss (%) | Activation Energy (kcal/mol) |
| p-Xylene-Formaldehyde (soluble) | Step 1 | 165-395 | 45 | 18.4 |
| Step 2 | 395-620 | 55 | 26.7 | |
| m-Xylene-Formaldehyde | Single/Overall | 300-650 | Not specified | 14.5 |
Chemical Resistance : this compound resins contribute to the chemical resistance of composites. When modified with phenol, the resins exhibit improved stability against acids, alkalis, and salts, preventing physical infiltration, swelling, or further chemical reactions, thereby enhancing corrosion resistance. google.com
Table 2: General Applications and Properties of this compound Resins in Composites
| Property/Application Area | Contribution of this compound Resin | Research Findings / Examples |
| Adhesion & Binding | Strong bonding with various substrates | Used in plywood, MDF, and as a binder in wood-based panels. ontosight.aiontosight.aiontosight.ai |
| Mechanical Strength | Forms a rigid, crosslinked network | Enhances strength and rigidity in fiber-reinforced plastics (FRP). cymitquimica.comresearchgate.net |
| Thermal Stability | Withstands elevated temperatures | Suitable for high-temperature applications; degradation observed above 165 °C. ias.ac.in |
| Chemical Resistance | Resistance to acids, alkalis, salts | Modified resins show improved corrosion resistance. google.com |
| Modifier | Improves properties of other polymers | Used to modify epoxy resins, increasing pot life. |
Advanced Research in Xylene Formaldehyde Applications and Material Science
Xylene Formaldehyde (B43269) in High-Performance Adhesive Formulations
Xylene formaldehyde resins are significant components in the formulation of high-performance adhesives, primarily for their ability to modify and enhance the properties of other polymer systems, such as epoxy resins. Research has shown that when this compound resins are blended with liquid epoxy resin, they can favorably alter the curing characteristics and final performance of the adhesive. argpack.in
The addition of this compound resin generally prolongs the pot life of epoxy adhesive blends while increasing the tensile shear strength of steel bonds. The effect on adhesive strength and curing conditions can vary depending on the specific chemical structure of the this compound resin and its reactivity with the epoxy resin. Studies have identified a compatibility region for 100% this compound resin in epoxy resin, finding that higher viscosity and molecular weight can reduce joint strength, a factor linked to the dispersion state of the resin within the cured adhesive film.
For certain applications, such as plywood adhesives, the oxygen content of the xylene-formaldehyde condensation product is a critical factor. To be effective, the base resin must contain over 13% oxygen by weight, with a preferred range of 13 to 17 wt. percent. Resins with lower oxygen content have demonstrated unsatisfactory adhesive properties. These adhesives are typically formulated by reacting the high-oxygen xylene-formaldehyde condensate with phenol (B47542), catalyzed by an acid, and then neutralized to ensure a stable shelf life.
Table 1: Effect of this compound Resin on Epoxy Adhesive Properties
| Property | Observation |
| Curing Degree | Generally decreased with the addition of the resin. |
| Pot Life | Prolonged, allowing for a longer working time. |
| Tensile Shear Strength | Increased for steel bonds. |
| Compatibility | A limited region of compatibility exists with epoxy resin. |
Developments in this compound-Based Coatings and Inks
This compound resins are valued in the coatings and ink industries for their ability to impart desirable properties such as improved resistance to moisture, water, acids, and alkalis. yangaogroup.com They are utilized in a variety of formulations, including insulating paints, road marking paints, and printing inks. yangaogroup.com The resin's excellent compatibility with a wide range of raw materials makes it a versatile additive.
This compound Resins in Polymer Composites and Plastics
In industrial applications, this compound resin is used as a primary plasticizer, sometimes replacing dioctyl phthalate (B1215562) (DOP) or dibutyl phthalate (DBP). google.com It provides both plasticizing and toughening effects, increases cohesive strength, and improves the gloss of the final product. google.com Its compatibility with various esters facilitates easier processing and shaping of goods. google.com Furthermore, these resins are incorporated into glass-reinforced plastics and epoxy phenolic laminates, where they contribute to the material's durability and performance characteristics. yangaogroup.comgoogle.com The introduction of the dimethylbenzene group from the resin into a polymer matrix increases macromolecular rigidity, which in turn can improve heat resistance, chemical resistance, and electrical insulation properties. google.com
Table 2: Properties of Xylene-Formaldehyde Resins from Different Isomers ias.ac.in
| Xylene Isomer | Product Type | Melting Point (°C) | Average Molecular Weight |
| p-Xylene | Soluble | 105 | 850 |
| p-Xylene | Insoluble | 210 | - |
| o-Xylene (B151617) | Soluble | 113 | 1033 |
| m-Xylene (B151644) | Soluble | 100 | 742 |
Novel Applications of this compound in Specialized Materials
The inherent chemical stability of this compound resin makes it a suitable component for heavy-duty anti-corrosion materials. liyanghuabang.com Its effectiveness in these systems stems from its ability to enhance resistance to water, acid, and alkali. yangaogroup.com When incorporated into coatings, it forms a protective barrier that shields the substrate from corrosive environments. This property is crucial for applications such as industrial maintenance coatings and protective layers for materials in harsh chemical settings.
This compound resins exhibit excellent electrical insulation properties, making them highly suitable for use in electrical and electronic applications. yangaogroup.com They are used in the formulation of insulating paints and varnishes. yangaogroup.comgoogle.com The resin's dielectric properties, combined with its resistance to moisture and heat, ensure reliable performance in insulating materials. Modified this compound resins are particularly noted for their excellent electrical insulation, making them ideal for producing electrical apparatus and related materials. google.com
In putty and sealant formulations, this compound resins function as effective plasticizers and modifiers. Their role is to improve flexibility, adhesion, and workability. By acting as a plasticizer, the resin enhances the toughness and durability of the putty. google.com Its ability to control the viscosity of various resin systems allows for the precise tuning of the putty's application consistency. argpack.in Furthermore, the resin's inherent water and chemical resistance contributes to the long-term performance and durability of the putty after application. yangaogroup.com
Future Directions and Emerging Research Themes in Xylene Formaldehyde Chemistry
Sustainable Synthesis Pathways for Xylene Formaldehyde (B43269) and Bio-Based Precursors
The synthesis of xylene-formaldehyde resins typically involves the condensation reaction between xylene and formaldehyde sigmaaldrich.com. Consequently, efforts to develop sustainable synthesis pathways for Xylene formaldehyde (C9H12O) or its related products are intrinsically linked to the sustainable production of its chemical precursors. Formaldehyde, a key building block, is traditionally derived from petroleum-based sources fishersci.se.
Emerging research focuses on replacing petroleum-based raw materials with bio-based alternatives for formaldehyde in resin production. Examples of such sustainable alternatives include lignin, tannin, cardanol, hydroxymethylfurfural (HMF), and glyoxal (B1671930) fishersci.sefishersci.caereztech.com. Hydroxymethylfurfural (HMF), an aromatic aldehyde obtained from the dehydration of reducing sugars found in biomass, has demonstrated promise as a bio-based substitute for formaldehyde in the creation of "green" phenolic resins, contributing to the reduction of polluting formaldehyde emissions ereztech.com. While these advancements are primarily discussed in the context of phenol-formaldehyde resins, the underlying principles of utilizing renewable resources for aldehyde components could be extended to influence the sustainable synthesis of this compound (C9H12O) as an intermediate or a direct product. The economic viability and performance characteristics of these bio-based alternatives compared to conventional petroleum-derived materials remain a significant area of investigation uni.lu.
Computational Chemistry and Advanced Modeling for this compound Design
Computational chemistry and advanced modeling techniques play a crucial role in understanding the behavior and reactivity of chemical compounds. While direct computational studies specifically for the design of the chemical compound this compound (C9H12O) are not widely reported, these methods are extensively applied to its constituent components, xylene and formaldehyde, in various chemical systems.
For instance, computational studies and chemical kinetic models are employed to analyze the combustion chemistry and flame propagation of xylene isomers (e.g., p-xylene) in air mixtures nih.govnih.gov. These models help identify critical reactions in the decomposition and oxidation pathways of xylene nih.govnih.gov. Similarly, air quality models are utilized to simulate atmospheric formaldehyde concentrations, accounting for both direct emissions and its formation through the oxidation of reactive organic carbon nih.govwikipedia.org. The ability of these advanced modeling techniques to elucidate reaction mechanisms, predict molecular properties, and identify key intermediates for xylene and formaldehyde suggests their potential application to this compound (C9H12O). Future research could leverage these computational tools to investigate the formation mechanisms, thermodynamic stability, and kinetic reactivity of C9H12O, potentially guiding its targeted synthesis or the development of novel derivatives with desired properties.
Integration of this compound into Multifunctional Material Systems
Xylene-formaldehyde resins, which are polymeric products formed from xylene and formaldehyde, are known for their ability to create a three-dimensional polymer network that imparts thermal stability and chemical resistance sigmaaldrich.com. These properties make them suitable for diverse applications, including adhesives, paints, coatings, and composites sigmaaldrich.comfishersci.sefishersci.ca. This highlights the inherent potential for materials derived from xylene and formaldehyde chemistry to be incorporated into functional systems.
While direct integration of the specific chemical compound this compound (C9H12O) into multifunctional material systems is not extensively documented, the broader field of xylene-formaldehyde chemistry contributes significantly to material science. Research in related areas, such as the development of sensors utilizing nanomaterials like metal-organic frameworks (MOFs) or titanium dioxide (TiO2) for the detection of volatile organic compounds (VOCs) including xylene and formaldehyde, demonstrates a trend toward creating materials with enhanced functionalities fao.org. Future research may explore the precise control over the molecular structure of C9H12O to serve as a specific molecular building block or an intermediate for the rational design of novel materials. This could lead to the development of multifunctional systems with tailored properties that extend beyond the bulk characteristics of traditional xylene-formaldehyde resins.
Research on Formaldehyde-Free Alternatives for this compound Applications
Growing environmental concerns regarding formaldehyde emissions and the drive for sustainable raw materials are significant factors propelling research into alternatives for formaldehyde-based resins uni.lu. In the context of "formaldehyde-based resins," which can encompass those derived from xylene and formaldehyde, investigations are underway to explore "furfural-based systems as potential replacements for traditional formaldehyde chemistry" sigmaaldrich.com. Furfural, a bio-based aldehyde, has shown promise in improving the mechanical, chemical, and curing characteristics when used as a formaldehyde substitute in certain resin formulations, such as cardanol-formaldehyde resins fishersci.se.
This strong emphasis on formaldehyde-free chemistry is a critical emerging theme. For applications where this compound (C9H12O) might function as an intermediate or a desired chemical entity, future research will likely focus on identifying and developing alternative aldehyde sources or entirely new reaction pathways that circumvent the use of formaldehyde. This aligns with the broader chemical industry's commitment to developing greener processes and materials that minimize environmental impact and reduce reliance on traditional, potentially hazardous, chemical feedstocks uni.lu.
Q & A
Q. What advanced statistical methods are suitable for analyzing nonlinear relationships between xylene-formaldehyde exposure and biological endpoints?
- Answer : Multivariate regression models can account for dose-response nonlinearity, while machine learning algorithms (e.g., random forests) identify interaction effects between variables. For example, a 2023 analysis of occupational exposure data used Bayesian hierarchical models to integrate continuous monitoring (e.g., personal air samplers) and biomarker data (e.g., urinary methylhippuric acid), revealing threshold effects at >5 ppm xylene .
Q. How can researchers integrate mechanistic toxicology with epidemiological data to assess xylene-formaldehyde health risks?
- Answer : Systems biology approaches link in vitro mechanistic data (e.g., formaldehyde-DNA adduct formation) with population-level exposure metrics. A 2024 framework combined transcriptomic profiling of xylene-exposed cell lines with retrospective cohort data to identify biomarkers like glutathione-S-transferase activity as predictors of respiratory outcomes .
Methodological Guidance
Q. What are best practices for replicating studies on xylene-formaldehyde reaction kinetics?
- Answer : Publish detailed supplementary materials, including step-by-step reaction setups, raw spectral data (e.g., NMR peaks), and instrument calibration logs. For example, a 2022 study on xylene cyanole synthesis provided open-access FT-IR spectra and error margins for rate constants, enabling independent validation .
Q. How should researchers address limitations in sample size or analytical sensitivity when publishing negative results?
- Answer : Transparently report power calculations (e.g., post hoc power analysis) and detection limits. A 2021 study on formaldehyde emissions from textiles disclosed that its small cohort (n=9) limited generalizability but proposed follow-up multi-center trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
